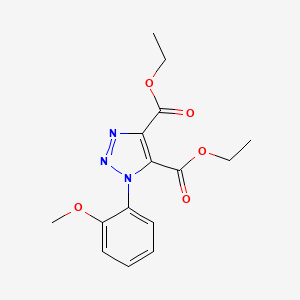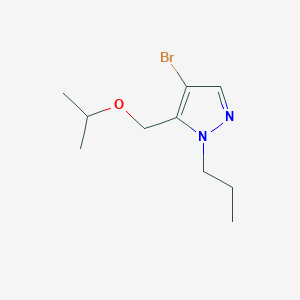
4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, one study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives . Another study discussed the synthesis of novel substituted 3- (4- ( (1 .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed using various techniques such as IR, NMR, and HRMS . For example, one study provided key information in the establishment of structural assignments and predominant configuration, due to conformations in a solvent of novel pyrazole-chalcones .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives have been studied in various contexts . For instance, one study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been analyzed in various studies . For instance, one study reported the melting point of a related compound .Aplicaciones Científicas De Investigación
- 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol derivatives have been investigated for their antioxidant potential. These compounds scavenge free radicals, protect cells from oxidative damage, and contribute to overall health .
- Researchers have explored the anti-inflammatory effects of this compound. It may inhibit inflammatory pathways, making it a potential candidate for managing inflammatory conditions .
- Some studies suggest that 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol derivatives exhibit antitumor properties. These compounds could play a role in cancer therapy by targeting tumor cells .
- Investigations have highlighted the antiviral activity of this compound. It may interfere with viral replication or entry, making it relevant in the fight against viral infections .
- Although not extensively studied, there are indications that this compound might possess analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties .
- Researchers have explored hybrid compounds containing diverse pharmacophores. Incorporating the 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol core into such hybrids could lead to novel drugs with multiple therapeutic targets .
Antioxidant Activity
Anti-Inflammatory Properties
Antitumor Activity
Antiviral Potential
Analgesic and Anxiolytic Effects
Hybrid Compound Development
Direcciones Futuras
Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Propiedades
IUPAC Name |
4-(4-phenyl-1H-pyrazol-5-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-11-6-7-12(14(19)8-11)15-13(9-16-17-15)10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFWJSSHVZSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503247.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

